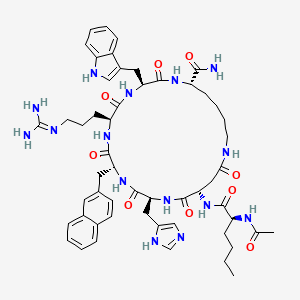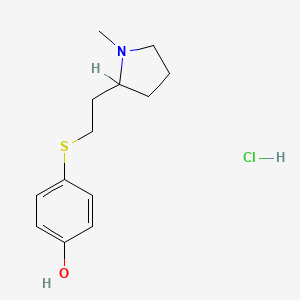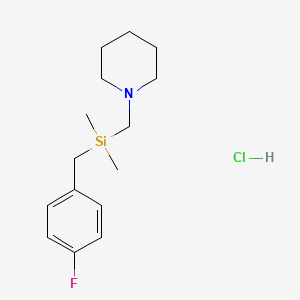
2-(3-Pentylphenyl)acetic acid
Descripción general
Descripción
2-(3-Pentylphenyl)acetic acid belongs to the class of organic compounds known as benzene and substituted derivatives . These are aromatic compounds containing one monocyclic ring .
Molecular Structure Analysis
2-(3-Pentylphenyl)acetic acid is an aromatic compound containing one monocyclic ring system consisting of benzene . For more detailed structural analysis, advanced techniques such as X-ray crystallography or NMR spectroscopy would be required.Aplicaciones Científicas De Investigación
Alström Syndrome Treatment
Setogepram is under investigation for its therapeutic potential in treating Alström Syndrome, a rare genetic disorder characterized by a wide array of symptoms, including vision and hearing loss, obesity, diabetes, and progressive organ dysfunction . The compound’s anti-inflammatory and anti-fibrotic properties may address the pathological features of this syndrome.
Nitrogen Scavenging Properties
Research has indicated that Setogepram possesses nitrogen scavenging properties, which could be beneficial in conditions associated with high plasma ammonia concentrations, such as hyperammonemia . This application is particularly relevant for metabolic disorders where the body’s ability to eliminate ammonia is compromised.
Anti-Fibrotic Activity in Organ Fibrosis
Setogepram has shown promise in preclinical models for reducing fibrosis in various organs, including the kidney, heart, liver, and lungs . Its mechanism involves modulation of intracellular ATP levels and the Liver Kinase B1/AMP-Activated Protein Kinase/Mammalian Target of Rapamycin pathway, offering a potential treatment for diseases characterized by progressive fibrosis.
Renal Function Improvement
In animal models, Setogepram has been observed to improve renal function and urine concentrating ability. It also appears to mitigate anemia and reduce renal fibrosis, endoplasmic reticulum stress, and apoptosis, suggesting its use as a renoprotective therapy .
Potential Treatment for Idiopathic Pulmonary Fibrosis (IPF)
Although the development of Setogepram for IPF treatment was halted due to interim pharmacological data, its anti-fibrotic activity in lung fibrosis models suggests potential utility in other fibrotic conditions of the lungs .
Liver Fibrosis and Stellate Cell Activation
Setogepram has been evaluated for its effect on liver fibrosis and hepatic stellate cell activation. It has demonstrated the ability to reduce collagen deposition and smooth muscle actin levels, which are indicative of its antifibrotic action in the liver .
Mecanismo De Acción
Target of Action
Setogepram primarily targets GPR40 and GPR84 . GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), and GPR84 are both G-protein coupled receptors .
Mode of Action
Setogepram acts as an agonist for GPR40 and an antagonist or inverse agonist for GPR84 . As a GPR40 agonist, it stimulates the receptor, while as a GPR84 antagonist, it inhibits the receptor .
Biochemical Pathways
It is known to exertanti-fibrotic, anti-inflammatory, and anti-proliferative actions
Pharmacokinetics
It is known to be anorally active compound . The impact of these properties on the bioavailability of Setogepram is yet to be determined.
Result of Action
Setogepram’s interaction with its targets leads to significant anti-fibrotic and anti-inflammatory activities . It has been found to decrease renal, liver, and pancreatic fibrosis .
Propiedades
IUPAC Name |
2-(3-pentylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-3-4-6-11-7-5-8-12(9-11)10-13(14)15/h5,7-9H,2-4,6,10H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGQOIGYZLJMIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Pentylphenyl)acetic acid | |
CAS RN |
1002101-19-0 | |
| Record name | Setogepram | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1002101190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Setogepram | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15447 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FEZAGEPRAS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/879OVM0Y1S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine](/img/structure/B1681664.png)







